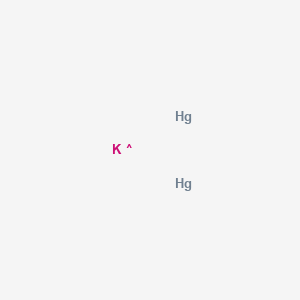
CID 71351907
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the PubChem Compound Identification Number 71351907 is a chemical entity with specific structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for the compound with PubChem Compound Identification Number 71351907 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would typically include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound with PubChem Compound Identification Number 71351907 can undergo various types of chemical reactions, including but not limited to:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: The compound may be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving the compound with PubChem Compound Identification Number 71351907 include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from the reactions of the compound with PubChem Compound Identification Number 71351907 would depend on the specific reaction conditions and reagents used. These products could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be used in studies related to its effects on biological systems.
Medicine: The compound may have potential therapeutic applications and can be studied for its pharmacological properties.
Industry: The compound can be used in the development of new materials, chemicals, or pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the compound with PubChem Compound Identification Number 71351907 can be identified based on structural and functional similarities. These compounds may include other chemical entities with similar functional groups or structural motifs.
Uniqueness
The uniqueness of the compound with PubChem Compound Identification Number 71351907 lies in its specific chemical structure and properties, which may confer unique reactivity or biological activity compared to other similar compounds.
Conclusion
The compound with PubChem Compound Identification Number 71351907 is a chemical entity with unique properties and potential applications in various fields of scientific research
Properties
CAS No. |
12508-72-4 |
|---|---|
Molecular Formula |
Hg2K |
Molecular Weight |
440.28 g/mol |
InChI |
InChI=1S/2Hg.K |
InChI Key |
YZUYJYFDFXQGJE-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Hg].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















